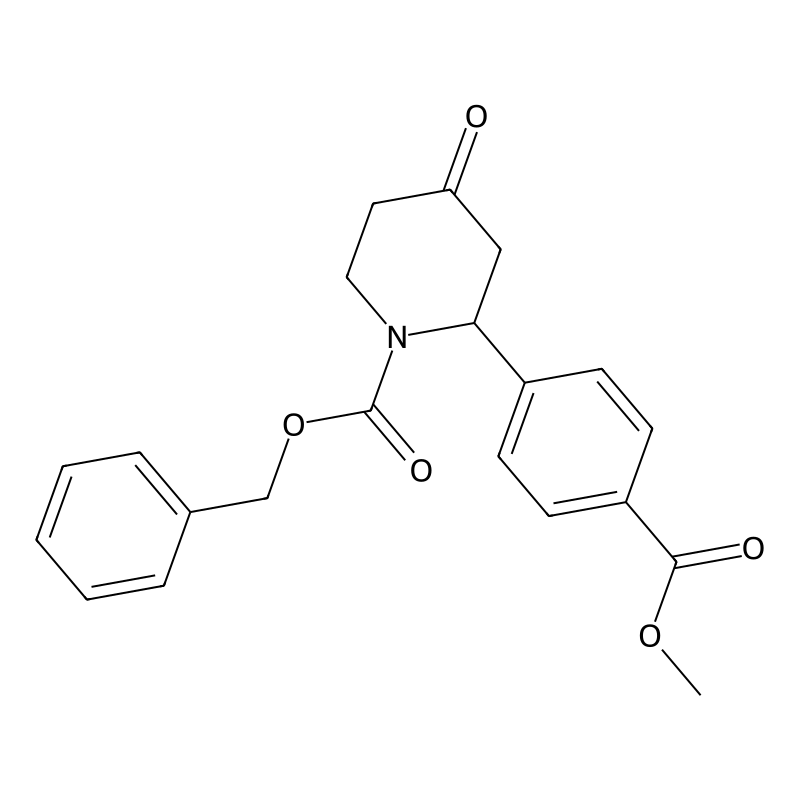

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, commonly referred to as BMPP, is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is C21H21NO5, and it has a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is a common scaffold in many biologically active molecules, suggesting potential applications in medicinal chemistry and drug development .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The ketone group in the piperidine ring can be reduced to form alcohols.

- Nucleophilic Substitution: The presence of the benzyl group allows for nucleophilic attack at the carbon atom, facilitating substitution reactions.

These reactions make BMPP a versatile intermediate in organic synthesis .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can be synthesized through several methods, including:

- Condensation Reactions: Combining piperidine derivatives with aromatic aldehydes or ketones.

- Multi-step Synthesis: Starting from simpler compounds and progressively adding functional groups through various organic reactions.

- Reflux Techniques: Heating reactants under reflux conditions to facilitate reaction completion.

These methods allow for the efficient production of BMPP in laboratory settings .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals.

- Drug Development: Its structural features may contribute to the design of novel therapeutic agents targeting various diseases.

- Chemical Research: Used as a reagent in organic synthesis for producing other complex molecules .

Interaction studies involving Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate could focus on:

- Binding Affinity: Investigating how BMPP interacts with specific biological targets such as enzymes or receptors.

- Synergistic Effects: Analyzing its effectiveness when combined with other compounds.

These studies are crucial for understanding its potential therapeutic applications and optimizing its use in drug design .

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Similar piperidine structure | Different substituent on the piperidine ring |

| Benzoyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | Contains a benzoyl group | Variation in carbon chain length |

| Ethyl 2-(4-methoxycarbonyl)phenyl-4-oxopiperidine-1-carboxylate | Ethoxy instead of benzyl | Different alkoxy substituent affecting solubility |

These compounds exhibit unique characteristics that differentiate them from BMPP while retaining similar structural motifs. This comparison highlights BMPP's uniqueness within this class of compounds, particularly regarding its specific functional groups and potential applications in medicinal chemistry .